EUPALINILIDE B

Description

BenchChem offers high-quality EUPALINILIDE B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EUPALINILIDE B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

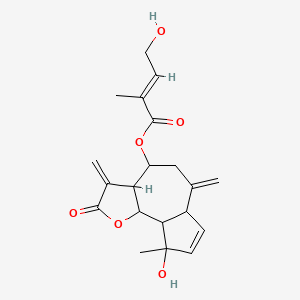

IUPAC Name |

(9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) (E)-4-hydroxy-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-10(6-8-21)18(22)25-14-9-11(2)13-5-7-20(4,24)16(13)17-15(14)12(3)19(23)26-17/h5-7,13-17,21,24H,2-3,8-9H2,1,4H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGYMFPNEDDKQY-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/C(=O)OC1CC(=C)C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eupalinilide B: Structure, Properties, and LSD1-Targeted Therapeutic Potential

Executive Summary & Disambiguation

Eupalinilide B (CAS: 757202-08-7) is a bioactive sesquiterpene lactone of the guaianolide class, isolated from Eupatorium lindleyanum.[1][2][3][4] Unlike many cytotoxic natural products that function as general alkylating agents, Eupalinilide B has emerged as a targeted epigenetic modulator, specifically inhibiting Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1]

⚠️ Critical Disambiguation

Research in this field is often complicated by nomenclatural similarity. It is vital to distinguish between:

-

Eupalinilide B (Target of this guide): CAS 757202-08-7.[1][2][3][5][6] Formula

.[1] Mechanism: LSD1 Inhibition .[4][7][8] -

Eupalinolide B: CAS 877822-40-7.[1][5] Formula

.[1] Mechanism: Ferroptosis/Cuproptosis induction (often in pancreatic/lung cancer contexts).

This guide focuses exclusively on Eupalinilide B and its epigenetic mechanism.

Chemical Structure and Physicochemical Properties[9][10][11][12]

Eupalinilide B belongs to the guaianolide subclass of sesquiterpene lactones. Its core structure features a 5-7-5 tricyclic system characteristic of guaianes, functionalized with an

Physicochemical Profile

| Property | Data |

| CAS Registry Number | 757202-08-7 |

| Chemical Formula | |

| Molecular Weight | 360.40 g/mol |

| Scaffold Class | Guaianolide Sesquiterpene Lactone |

| Physical State | White amorphous powder |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water |

| Key Functional Groups |

Structural Elucidation Markers

For validation of isolated samples, the following spectroscopic signatures are diagnostic:

-

MS (ESI):

361 -

IR: Characteristic bands at ~1760 cm

( -

1H NMR (Diagnostic): Pair of doublets at

5.5–6.3 ppm corresponding to the exocyclic methylene protons (H-13a, H-13b) of the lactone ring.[1]

Mechanism of Action: Epigenetic Modulation

While many sesquiterpene lactones (SLs) act via NF-

The LSD1 Target

LSD1 (KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2, H3K9me1/2).[1][7][9][10] High LSD1 expression in cancers (e.g., laryngeal, lung) silences tumor suppressor genes and promotes Epithelial-Mesenchymal Transition (EMT).[1]

Mechanism of Eupalinilide B

-

Binding: Eupalinilide B binds to the substrate-binding pocket of LSD1.[1] Unlike tranylcypromine (an irreversible inhibitor), Eupalinilide B exhibits reversible inhibition .

-

Chromatin Remodeling: Inhibition leads to the accumulation of H3K9me1 and H3K9me2 (repressive marks) at specific loci.

-

Phenotypic Outcome:

-

Reversal of EMT: Upregulation of E-cadherin (epithelial marker) and downregulation of N-cadherin (mesenchymal marker).[1]

-

Anti-Proliferation: Cell cycle arrest and suppression of migration/invasion.

-

Signaling Pathway Visualization

Figure 1: Mechanism of Eupalinilide B-mediated LSD1 inhibition resulting in EMT suppression.[1]

Experimental Protocols

Isolation from Eupatorium lindleyanum

Since total synthesis is complex and low-yielding (approx. 20% for related congeners), isolation remains the primary source for research quantities.[1]

Reagents: Ethanol (95%), Ethyl Acetate (EtOAc), Petroleum Ether (PE), Silica Gel (200-300 mesh), Sephadex LH-20.[1]

-

Extraction: Air-dried whole plants of E. lindleyanum (10 kg) are powdered and extracted with 95% EtOH (

L) at room temperature. -

Partition: Concentrate the extract in vacuo. Suspend the residue in

and partition sequentially with Petroleum Ether and EtOAc. Retain the EtOAc fraction (rich in sesquiterpene lactones). -

Fractionation (Silica Gel): Subject the EtOAc residue to silica gel column chromatography (CC). Elute with a gradient of

-MeOH (100:1 -

Purification:

-

Collect fractions containing guaianolides (monitor via TLC).[1]

-

Subject active fractions to Sephadex LH-20 (eluent:

-MeOH 1:1) to remove chlorophyll and phenolics. -

Perform final purification via RP-HPLC (C18 column, MeOH-

gradient) to yield Eupalinilide B .

-

In Vitro LSD1 Inhibition Assay

To verify the identity and activity of Eupalinilide B, a specific enzymatic assay is required.

Protocol:

-

Preparation: Dissolve Eupalinilide B in DMSO to prepare serial dilutions (0.1

M to 100 -

Incubation: Mix recombinant human LSD1 protein (50 nM) with the compound in assay buffer (50 mM Tris-HCl, pH 8.5, 50 mM KCl, 5 mM

, 1% glycerol) for 15 minutes at 25°C. -

Reaction: Initiate reaction by adding H3K4me2 peptide substrate (20

M). Incubate for 30 minutes. -

Detection: Use a peroxidase-coupled detection system (e.g., Amplex Red) to measure

production (a byproduct of demethylation).[1] -

Analysis: Calculate

by plotting fluorescence intensity vs. log[concentration].-

Standard: Eupalinilide B typically exhibits an

in cellular assays (TU212).[1]

-

Biological Data Summary

The following table summarizes the key biological activities associated with Eupalinilide B, distinguishing it from general cytotoxicity.

| Cell Line / Target | Activity Type | Potency ( | Reference |

| LSD1 (Enzymatic) | Inhibition | ~1.0 | [1] |

| TU212 (Laryngeal) | Anti-proliferation | 1.03 | [1] |

| M4e (Laryngeal) | Anti-proliferation | 3.12 | [1] |

| A549 (Lung) | Cytotoxicity | Moderate | [2] |

| MAO-A / MAO-B | Inhibition | > 10 | [1] |

Note: The low activity against MAO-A/B confirms the high selectivity of Eupalinilide B for LSD1, reducing the risk of antidepressant-like side effects common with non-selective LSD1 inhibitors like tranylcypromine.[1]

References

-

Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. PubMed Central. Available at: [Link] (Verifies LSD1 mechanism and laryngeal cancer activity).[1]

- Ten new guaiane type sesquiterpene lactones, namely, eupalinilides A-J...Journal of Natural Products / ACS.

-

Asymmetric Total Synthesis of Eupalinilide E. Organic Letters. Available at: [Link] (Provides context on the synthetic complexity of the Eupalinilide class).

-

Eupalinolide B suppresses pancreatic cancer by ROS generation... Biomedicine & Pharmacotherapy. (Cited for disambiguation purposes; refers to the ferroptosis-inducing congener).[1]

Sources

- 1. Eupalinilide E | C20H25ClO6 | CID 11188671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. kishida.co.jp [kishida.co.jp]

- 3. 產品介紹 | 寶星生物科技 | 寶星生物科技有限公司 BioSuperStar Co., Ltd. [biosuperstar.com.tw]

- 4. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calvig - S2-2 [calvig.com]

- 6. Hosenkoside F | CAS 160896-45-7 | ScreenLib [screenlib.com]

- 7. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Eupalinilide B in Laryngeal Cancer: A Technical Guide to LSD1 Inhibition and EMT Reversal

[1]

Executive Summary

Laryngeal Squamous Cell Carcinoma (LSCC) remains a clinical challenge due to high rates of metastasis and resistance to conventional chemotherapy. Eupalinilide B (EB) , a sesquiterpene lactone isolated from Eupatorium lindleyanum DC, has emerged as a potent small-molecule inhibitor with high selectivity for laryngeal cancer cells.

Unlike broad-spectrum cytotoxic agents, EB functions through a targeted mechanism: the selective inhibition of Lysine-specific demethylase 1 (LSD1) . This inhibition disrupts the Epithelial-Mesenchymal Transition (EMT) program, effectively locking cancer cells in an epithelial state and suppressing metastatic potential. This guide provides a technical deep-dive into the mechanistic grounding, efficacy data, and validation protocols for EB in LSCC research.

Molecular Mechanism of Action

The LSD1 Target

LSD1 (also known as KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). In LSCC, LSD1 is frequently overexpressed, where it represses tumor suppressor genes and promotes cell motility.

EMT Reversal

Eupalinilide B acts as a reversible inhibitor of LSD1.[1][2] By blocking LSD1 activity, EB restores the expression of epithelial markers while suppressing mesenchymal drivers.

-

Up-regulation: E-cadherin (Cell-cell adhesion, prevents migration).

-

Down-regulation: N-cadherin (Promotes motility), Vimentin.

This "EMT Reversal" is the primary driver of EB's anti-metastatic phenotype in TU212 and TU686 cell lines.

Mechanistic Pathway Visualization

The following diagram illustrates the cascade from EB cellular entry to the restoration of the epithelial phenotype.

Figure 1: Molecular mechanism of Eupalinilide B. EB inhibits LSD1, altering histone methylation dynamics to favor an epithelial gene expression profile, thereby suppressing EMT.

Preclinical Efficacy Data

The therapeutic window of EB has been established across a panel of human laryngeal cancer cell lines. The compound demonstrates a concentration-dependent inhibitory effect, with TU212 cells exhibiting the highest sensitivity.[1][2]

In Vitro Cytotoxicity Profile

The following IC50 values represent the concentration required for 50% inhibition of cell viability after 48-hour exposure (Assay: MTT).

| Cell Line | Tissue Origin | IC50 (µM) | Sensitivity Level |

| TU212 | Laryngeal Squamous Carcinoma | 1.03 | High |

| AMC-HN-8 | Laryngeal Carcinoma | 2.13 | High |

| M4e | Laryngeal Carcinoma | 3.12 | Moderate |

| LCC | Laryngeal Carcinoma | 4.20 | Moderate |

| TU686 | Laryngeal Squamous Carcinoma | 6.73 | Moderate |

| HEp-2 * | HeLa Derivative (Laryngeal marker) | 9.07 | Low |

*Note: HEp-2 is widely used in laryngeal cancer research but is a known HeLa-derivative.[3] Results in TU212 are considered more translationally relevant for LSCC.

In Vivo Efficacy

In TU212 xenograft mouse models, EB administration resulted in significant tumor volume reduction compared to vehicle control.[1][2] Crucially, histological analysis (H&E staining) of major organs (Heart, Liver, Spleen, Lung, Kidney) showed no observable toxicity , suggesting a favorable safety profile for systemic administration [1].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the validation of EB's target and efficacy.

Protocol A: LSD1 Enzymatic Inhibition Assay

Purpose: To validate LSD1 as the direct molecular target of Eupalinilide B.

Reagents:

-

Recombinant human LSD1 protein.

-

H3K4me2 peptide substrate (fluorogenic or biotinylated).

-

Amplex Red / Peroxidase detection system (for H2O2 detection).

-

Eupalinilide B (dissolved in DMSO).

Workflow:

-

Preparation: Dilute EB to a range of concentrations (e.g., 0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 8.5).

-

Incubation: Incubate recombinant LSD1 (50 nM) with EB for 15 minutes at room temperature to allow binding.

-

Reaction Initiation: Add H3K4me2 peptide substrate. LSD1 demethylation generates H2O2 as a byproduct.

-

Detection: Add Amplex Red and Horseradish Peroxidase (HRP). HRP converts Amplex Red to Resorufin in the presence of H2O2.

-

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) on a microplate reader.

-

Analysis: Plot % Activity vs. Log[EB]. Calculate IC50 specifically for enzymatic inhibition.

Protocol B: TU212 Xenograft Tumor Model

Purpose: To assess in vivo therapeutic efficacy.[1][2]

Animals: BALB/c nude mice (Female, 4-6 weeks old).

Step-by-Step Procedure:

-

Cell Preparation: Harvest TU212 cells in log-phase growth. Resuspend at

cells/mL in PBS mixed 1:1 with Matrigel. -

Inoculation: Inject 100 µL (

cells) subcutaneously into the right flank of each mouse. -

Establishment: Monitor mice until tumors reach palpable size (~100 mm³), typically 7-10 days post-injection.

-

Randomization: Randomize mice into two groups (n=6 per group):

-

Control: Vehicle (PBS/Saline with <1% DMSO).

-

Treatment: Eupalinilide B (e.g., 20 mg/kg, intraperitoneal injection).

-

-

Dosing Regimen: Administer treatment once daily for 21 days.

-

Monitoring: Measure tumor volume (

) and body weight every 3 days. -

Endpoint: Euthanize mice. Excise tumors for weight measurement and fixation (formalin) for immunohistochemistry (Ki-67, E-cadherin).

Experimental Workflow Visualization

Figure 2: Integrated experimental workflow for validating Eupalinilide B, moving from extraction to in vivo proof of concept.

Conclusion & Future Directions

Eupalinilide B represents a promising lead compound for laryngeal cancer therapy, distinct from standard chemotherapeutics due to its epigenetic mechanism of action (LSD1 inhibition).[1] The data supports its potential to not only reduce tumor burden but also inhibit the metastatic cascade via EMT reversal.

Key Recommendations for Development:

-

PK/PD Optimization: Further studies are required to determine the pharmacokinetic half-life and oral bioavailability of EB.

-

Combination Therapy: Given its unique mechanism, EB should be tested in combination with cisplatin to evaluate potential synergistic effects in overcoming drug resistance.

References

-

Jiang, L., Zhang, L., & Zhang, X.[1] (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[1][2] Journal of International Medical Research, 50(1).[1]

-

BenchChem. (2025).[4] Preliminary Cytotoxicity Screening of Eupalinolide B on Cancer Cell Lines: A Technical Guide. BenchChem Technical Resources.

-

Cellosaurus. (2023).[2] HEp-2 Cell Line Data (CVCL_1906). Cellosaurus Knowledgebase.

Sources

- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Hep-2 cell line in translational research for laryngeal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Eupalinilide B: A Multi-Faceted Regulator of Oncogenic Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction

Eupalinilide B, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising natural product in oncology research. Its potent anti-cancer activities across various cancer types, including laryngeal, hepatic, and pancreatic carcinomas, have spurred intensive investigation into its molecular mechanisms of action. This technical guide provides a comprehensive overview of the known molecular targets of Eupalinilide B, delving into the intricate signaling pathways it modulates. We will explore its inhibitory effects on Lysine-specific demethylase 1 (LSD1), its role in inducing ferroptosis and cuproptosis, and its influence on the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the current understanding but also detailed experimental protocols to facilitate further investigation into the therapeutic potential of Eupalinilide B.

I. The Epigenetic Axis: Eupalinilide B as a Selective Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

A primary and well-validated molecular target of Eupalinilide B is Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] In numerous cancers, LSD1 is overexpressed and its activity is associated with the suppression of tumor suppressor genes and the promotion of oncogenic programs, including the epithelial-mesenchymal transition (EMT).[4][5]

Eupalinilide B has been identified as a selective and reversible inhibitor of LSD1.[1][2][3] This inhibitory action disrupts the enzymatic function of LSD1, leading to an increase in the methylation status of its substrates, notably H3K9me1 and H3K9me2.[2] The hypermethylation of H3K9 is a hallmark of transcriptionally repressed chromatin, and in the context of Eupalinilide B treatment, this leads to the re-expression of epithelial markers and the suppression of mesenchymal markers, ultimately inhibiting EMT.[2]

A. Causality of Experimental Choices

The validation of LSD1 as a direct target of Eupalinilide B necessitates a multi-pronged experimental approach. An in vitro enzymatic assay is the first logical step to demonstrate direct inhibition. The choice of a dialysis experiment is crucial to differentiate between reversible and irreversible inhibition, which has significant implications for drug development.[2] Cellular assays, such as western blotting for histone marks, are then essential to confirm that the enzymatic inhibition observed in vitro translates to a functional consequence within the cell. Finally, phenotypic assays like wound healing and migration assays provide the ultimate confirmation that the molecular effect (LSD1 inhibition) leads to the desired biological outcome (inhibition of cell migration and invasion).

B. Experimental Protocols

This protocol is adapted from commercially available kits and published methodologies to provide a framework for assessing the direct inhibitory effect of Eupalinilide B on LSD1 enzymatic activity.[1][6]

-

Materials:

-

Recombinant human LSD1 enzyme

-

LSD1 substrate (e.g., biotinylated H3K4me1/2 peptide)

-

Eupalinilide B (at various concentrations)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Detection reagent (e.g., HRP-conjugated streptavidin and a suitable substrate, or a fluorescence-based detection system)[7]

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of Eupalinilide B in assay buffer.

-

In a 96-well plate, add the recombinant LSD1 enzyme to each well.

-

Add the different concentrations of Eupalinilide B or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the demethylase reaction by adding the LSD1 substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

-

Stop the reaction according to the manufacturer's instructions (if applicable).

-

Add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Eupalinilide B relative to the vehicle control.

-

This protocol outlines the steps to assess the cellular impact of Eupalinilide B on LSD1 activity and EMT.[2][8]

-

Materials:

-

Cancer cell lines (e.g., laryngeal cancer cell line TU212)

-

Eupalinilide B

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K9me1, anti-H3K9me2, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

-

Procedure:

-

Culture cancer cells to 70-80% confluency and treat with various concentrations of Eupalinilide B for a specified duration (e.g., 24-48 hours).

-

Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

-

Separate the protein lysates (20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][10]

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

This assay is a straightforward method to evaluate the effect of Eupalinilide B on cancer cell migration.[11][12][13][14]

-

Materials:

-

Cancer cell lines

-

Eupalinilide B

-

6-well or 12-well plates

-

Sterile pipette tips (p200 or p1000)

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a multi-well plate and grow until they form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing different concentrations of Eupalinilide B or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

-

Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition.

-

C. Signaling Pathway Diagram

Caption: Eupalinilide B inhibits LSD1, leading to increased H3K9 methylation and suppression of EMT.

II. Induction of Programmed Cell Death: Ferroptosis and Cuproptosis

Beyond its epigenetic modulation, Eupalinilide B has been shown to induce distinct forms of programmed cell death, namely ferroptosis in hepatic carcinoma and cuproptosis in pancreatic cancer. These findings highlight the compound's ability to exploit specific metabolic vulnerabilities of cancer cells.

A. Ferroptosis in Hepatic Carcinoma

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Eupalinilide B has been demonstrated to induce ferroptosis in hepatic carcinoma cells, a process mediated by endoplasmic reticulum (ER) stress and the activation of Heme Oxygenase-1 (HO-1).[9][15] The induction of ferroptosis is also linked to the activation of the ROS-ER-JNK signaling pathway.[9][15]

B. Cuproptosis in Pancreatic Cancer

Cuproptosis is a more recently discovered form of regulated cell death triggered by the accumulation of intracellular copper. Eupalinilide B disrupts copper homeostasis in pancreatic cancer cells, leading to this novel form of cell death.[1][8] This process is linked to the aggregation of mitochondrial lipoylated proteins and the subsequent destabilization of iron-sulfur cluster proteins. The protein ferredoxin 1 (FDX1) has been identified as a key regulator in this pathway.[16][17][18][19]

C. Experimental Protocols

This protocol describes a common method for detecting intracellular ROS levels using a fluorescent probe.[20][21][22][23]

-

Materials:

-

Cancer cell lines

-

Eupalinilide B

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with Eupalinilide B for the desired time.

-

Incubate the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.

-

This protocol provides a method for quantifying intracellular copper using a colorimetric assay kit.[24]

-

Materials:

-

Cancer cell lines

-

Eupalinilide B

-

Commercially available copper assay kit

-

Cell lysis buffer

-

Microplate reader

-

-

Procedure:

-

Treat cells with Eupalinilide B.

-

Lyse the cells according to the kit manufacturer's instructions.

-

Add the chromogenic agent from the kit to the cell lysates.

-

Incubate as recommended to allow for color development.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the copper concentration based on a standard curve.

-

D. Signaling Pathway Diagrams

Caption: Eupalinilide B induces ferroptosis in hepatic carcinoma cells via ER stress, ROS generation, and HO-1 activation.

Sources

- 1. epigentek.com [epigentek.com]

- 2. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LSD1 activation promotes inducible EMT programs and modulates the tumour microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epigentek.com [epigentek.com]

- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 10. nacalai.com [nacalai.com]

- 11. stackscientific.nd.edu [stackscientific.nd.edu]

- 12. med.virginia.edu [med.virginia.edu]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 15. origene.com [origene.com]

- 16. Cuproptosis key gene FDX1 is a prognostic biomarker and associated with immune infiltration in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. annalskemu.org [annalskemu.org]

- 19. scispace.com [scispace.com]

- 20. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 24. thermofisher.com [thermofisher.com]

A Technical Guide to Eupalinilide B: A Novel Inhibitor of the Epithelial-Mesenchymal Transition

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in cancer progression and metastasis, representing a critical target for therapeutic intervention. This technical guide provides a comprehensive analysis of Eupalinilide B, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum, and its role as a potent inhibitor of EMT.[1][2] We will dissect its molecular mechanism, centered on the inhibition of Lysine-specific demethylase 1 (LSD1), and detail the downstream consequences on key EMT markers and signaling pathways. This document serves as a resource for researchers, offering not only a deep mechanistic understanding but also field-proven, step-by-step protocols for the experimental validation of Eupalinilide B's anti-EMT activity.

The Strategic Imperative: Targeting EMT in Oncology

The transition from a localized, manageable tumor to metastatic disease is the primary cause of cancer-related mortality. A cornerstone of this transition is the reactivation of a latent embryonic program known as the epithelial-mesenchymal transition (EMT).[3] During EMT, static epithelial cells undergo a profound phenotypic switch, shedding their cell-cell adhesions and polarity to acquire a migratory, invasive mesenchymal phenotype.[4] This process is orchestrated by a complex network of signaling pathways—including TGF-β, Wnt/β-catenin, and Notch—that converge on a set of master transcriptional regulators like Snail, Slug, and ZEB1/2.[4][5][6] These transcription factors repress epithelial genes, most notably E-cadherin, the lynchpin of adherens junctions, while simultaneously activating mesenchymal genes such as N-cadherin and Vimentin.[7][8] The loss of E-cadherin is widely considered a hallmark of EMT.[4] Given its central role in conferring migratory and invasive capabilities to cancer cells, the inhibition of EMT presents a compelling strategy for preventing or treating metastasis.

Eupalinilide B: A Natural Product with Anti-EMT Potential

Eupalinilide B is a novel sesquiterpene lactone that has demonstrated significant anti-proliferative effects in various cancer models.[1][9] Recent investigations have identified its potent ability to reverse the EMT process, positioning it as a promising candidate for anti-metastatic drug development.[10] The primary molecular target of Eupalinilide B has been identified as Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator.[1][10]

Mechanism of Action: Inhibition of LSD1

Eupalinilide B functions as a selective and reversible inhibitor of LSD1.[1][10] LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). Its activity is crucial for regulating gene expression, and its dysregulation is frequently associated with cancer progression and the induction of EMT.

By inhibiting LSD1, Eupalinilide B leads to an increase in the global levels of histone methylation, specifically H3K9me1 and H3K9me2.[1] This epigenetic modulation alters the chromatin landscape, leading to the re-expression of silenced epithelial genes and the repression of mesenchymal genes. The most critical observed downstream effects are:

-

Upregulation of E-cadherin: Eupalinilide B treatment restores the expression of this key epithelial cell adhesion molecule.[1]

-

Downregulation of N-cadherin: Concurrently, the expression of this mesenchymal cadherin is significantly reduced.[1]

This "cadherin switch" from N-cadherin back to E-cadherin is a definitive indicator of EMT reversal, effectively anchoring the cells in an epithelial state and stripping them of their migratory capacity.

Figure 1: Eupalinilide B's mechanism of action on the EMT signaling cascade.

Quantitative Efficacy of Eupalinilide B

The cytotoxic and anti-proliferative effects of Eupalinilide B have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in laryngeal cancer cells where its anti-EMT effects were characterized.

| Cell Line (Cancer Type) | IC50 (µM) | Reference |

| TU212 (Laryngeal) | 1.03 | [10] |

| AMC-HN-8 (Laryngeal) | 2.13 | [10] |

| M4e (Laryngeal) | 3.12 | [10] |

| LCC (Laryngeal) | 4.20 | [10] |

| TU686 (Laryngeal) | 6.73 | [10] |

| Hep-2 (Laryngeal) | 9.07 | [10] |

| MiaPaCa-2 (Pancreatic) | < 10 (at 24h) | [11] |

Note: IC50 values can vary based on experimental conditions. The data presented serves as a benchmark for the compound's activity.

Experimental Validation: Protocols and Workflows

Verifying the anti-EMT activity of a compound like Eupalinilide B requires a multi-faceted approach, combining phenotypic assays that measure cell behavior with molecular analyses that probe protein expression.

Figure 2: Self-validating experimental workflow for assessing anti-EMT agents.

Protocol: Western Blot for EMT Marker Expression

This protocol is essential for quantifying the changes in key epithelial and mesenchymal protein markers.

Causality: Western blotting provides direct, semi-quantitative evidence of a shift in protein expression, confirming that the phenotypic changes observed are underpinned by molecular reprogramming.

Methodology:

-

Cell Lysis: After treatment with Eupalinilide B for 24-48 hours, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until adequate separation of protein bands is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin).[7][12]

-

Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing the expression of target proteins to the loading control.

Protocol: Wound Healing (Scratch) Assay

This assay assesses the impact of Eupalinilide B on collective cell migration, a key feature of mesenchymal cells.[13]

Causality: By creating a cell-free "wound," this assay mimics a scenario where cells would migrate to close the gap. Inhibition of this closure directly reflects a reduction in migratory capacity. Studies have confirmed that Eupalinilide B significantly suppresses wound healing.[1]

Methodology:

-

Cell Seeding: Seed cells in a 12-well or 24-well plate and grow them to form a confluent monolayer (70-80% confluence is often sufficient).[14][15]

-

Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[14]

-

Washing and Treatment: Gently wash the well with PBS to remove detached cells.[14] Replace with fresh, low-serum media containing the desired concentration of Eupalinilide B or vehicle control.

-

Imaging: Immediately capture an image of the scratch at time 0 using a phase-contrast microscope at 4x or 10x magnification. Mark the position for consistent imaging.

-

Incubation and Monitoring: Incubate the plate at 37°C. Acquire images of the same field at regular intervals (e.g., every 4-8 hours) until the wound in the control group is nearly closed (typically 24-48 hours).[14]

-

Analysis: Measure the area of the cell-free gap at each time point using ImageJ or similar software. Calculate the percentage of wound closure relative to the initial area.

Protocol: Transwell Invasion Assay

This assay evaluates the ability of individual cells to actively migrate through a porous membrane and invade through an extracellular matrix (ECM) barrier, a more stringent test of the invasive phenotype.[16]

Causality: This assay differentiates between simple migration and the more aggressive invasive behavior, which requires the degradation of ECM components. Eupalinilide B has been shown to hinder cell migration in a concentration-dependent manner in this type of assay.[1]

Methodology:

-

Insert Preparation: For invasion assays, coat the upper surface of 8 µm pore size Transwell inserts with a thin layer of Matrigel (diluted in serum-free medium) and allow it to solidify at 37°C for at least 1 hour.[17] For migration assays, this coating step is omitted.

-

Cell Seeding: Resuspend cells (e.g., 2.5 - 5 x 10^4 cells) in serum-free medium containing Eupalinilide B or vehicle control and add them to the upper chamber of the insert.[17]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[17]

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have invaded to the bottom of the membrane with 70% ethanol for 10-15 minutes.[17][18] Stain the fixed cells with 0.1% crystal violet for 10 minutes.[17]

-

Imaging and Quantification: Thoroughly wash the inserts to remove excess stain and allow them to air dry. Capture images of multiple fields and count the number of stained, invaded cells.

Conclusion and Future Perspectives

Eupalinilide B has emerged as a robust inhibitor of the epithelial-mesenchymal transition. Its well-defined mechanism, centered on the epigenetic regulation via LSD1 inhibition, provides a clear rationale for its observed effects on reversing the mesenchymal phenotype.[1][10] The methodologies outlined in this guide provide a validated framework for researchers to further explore its potential.

Future research should focus on delineating the full spectrum of genes regulated by the Eupalinilide B-LSD1 axis, its efficacy in in vivo models of metastasis, and its potential for synergistic activity when combined with conventional chemotherapeutics or other targeted agents. As a natural product with a novel mechanism of action, Eupalinilide B represents a valuable lead compound in the ongoing effort to develop therapies that can effectively halt the metastatic cascade.

References

-

Jiang, L., Zhang, L., & Zhang, X. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. Journal of International Medical Research, 50(1). Available at: [Link]

-

Chen, L., et al. (2020). Dysregulated PJA1-TGF-β signaling in cancer stem cell-associated liver cancers. Oncoscience, 7, 86-91. Available at: [Link]

-

Liu, M., et al. (2019). The TGF-β/Smad Pathway Inhibitor SB431542 Enhances The Antitumor Effect Of Radiofrequency Ablation On Bladder Cancer Cells. International Journal of Nanomedicine, 14, 7447-7459. Available at: [Link]

-

Organic Chemistry Portal. (2017). The Siegel Synthesis of Eupalinilide E. Retrieved from [Link]

-

Jiang, L., Zhang, L., & Zhang, X. (2022). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells. Journal of International Medical Research, 50(1). Available at: [Link]

-

Li, Y., et al. (2024). Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis. Heliyon, 10(13), e33762. Available at: [Link]

-

Li, Y., et al. (2024). Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis. Heliyon, 10(13). Available at: [Link]

-

Wang, T., et al. (2021). Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway. Journal of Cancer, 12(11), 3329–3342. Available at: [Link]

-

ResearchGate. (n.d.). Inhibition of TGF-β signaling pathway. Retrieved from [Link]

-

Ghosh, A. K., & Sibi, M. P. (2022). Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion. Organic Letters, 24(27), 4945–4949. Available at: [Link]

-

Lamouille, S., Xu, J., & Derynck, R. (2014). Signaling mechanisms of the epithelial-mesenchymal transition. Nature Reviews Molecular Cell Biology, 15(3), 178-196. Available at: [Link]

-

Du, R., et al. (2020). Role of epithelial-mesenchymal transition markers E-cadherin, N-cadherin, β-catenin and ZEB2 in laryngeal squamous cell carcinoma. Oncology Letters, 19(4), 3128-3138. Available at: [Link]

-

Bio-Rad Antibodies. (n.d.). Epithelial to Mesenchymal Transition. Retrieved from [Link]

-

Aiello, N. M., & Kang, Y. (2019). Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis. Journal of Mammary Gland Biology and Neoplasia, 24(2), 63-75. Available at: [Link]

-

Justyna, K., & Katarzyna, P. (2018). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1749, 11-19. Available at: [Link]

-

University of Virginia. (n.d.). Scratch Assay protocol. Retrieved from [Link]

-

SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Changes in the molecular markers during EMT. Retrieved from [Link]

-

GeneGlobe. (n.d.). Regulation of the Epithelial-Mesenchymal Transition Pathway. Retrieved from [Link]

-

Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. Available at: [Link]

-

ResearchGate. (n.d.). Western blot analysis of EMT biomarkers and transcription factors. Retrieved from [Link]

-

Mikaelian, I., et al. (2013). Genetic and pharmacologic inhibition of mTORC1 promotes EMT by a TGF-β-independent mechanism. Cancer Research, 73(22), 6621-6631. Available at: [Link]

-

ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]

-

Georgilis, A., et al. (2021). EMT Factors and Metabolic Pathways in Cancer. Frontiers in Oncology, 11, 638319. Available at: [Link]

-

Wikipedia. (n.d.). Epithelial–mesenchymal transition. Retrieved from [Link]

-

Loh, C. Y., et al. (2019). The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges. Cells, 8(10), 1118. Available at: [Link]

-

Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]

-

Zhang, Y., & Weinberg, R. A. (2018). Roles of Signaling Pathways in the Epithelial-Mesenchymal Transition in Cancer. Nature Reviews Cancer, 18(9), 527-544. Available at: [Link]

-

Chen, Y. C., et al. (2022). Isolation and Anticancer Progression Evaluation of the Chemical Constituents from Bridelia balansae Tutcher. Molecules, 27(3), 1040. Available at: [Link]

-

Corning. (n.d.). Assay Methods: Cell Invasion Assay. Retrieved from [Link]

Sources

- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Siegel Synthesis of Eupalinilide E [organic-chemistry.org]

- 3. Genetic and pharmacologic inhibition of mTORC1 promotes EMT by a TGF-β-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]

- 5. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Signaling Pathways in the Epithelial-Mesenchymal Transition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EMT Essentials Antibody Kit PK30014 | Proteintech [ptglab.com]

- 8. researchgate.net [researchgate.net]

- 9. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Wound healing assay | Abcam [abcam.com]

- 14. med.virginia.edu [med.virginia.edu]

- 15. bio-protocol.org [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. snapcyte.com [snapcyte.com]

- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Chemical Stability, Reactivity Profile, and Storage Protocols for Eupalinilide B

Part 1: Executive Summary & Chemical Identity

Eupalinilide B is a cytotoxic sesquiterpene lactone (specifically a guaianolide) isolated from Eupatorium lindleyanum.[1][2] It has garnered significant attention in drug development for its ability to inhibit STAT3 signaling, induce Reactive Oxygen Species (ROS), and selectively inhibit Lysine-specific demethylase 1 (LSD1).

However, the very chemical features that drive its potency—specifically the electrophilic

Chemical Identity Table

| Property | Detail |

| Common Name | Eupalinilide B |

| Chemical Class | Guaianolide Sesquiterpene Lactone |

| Source | Eupatorium lindleyanum |

| Molecular Formula | C |

| Key Pharmacophore | |

| Primary Solubility | DMSO, Chloroform, Methanol |

| Aqueous Solubility | Poor (< 10 µM without co-solvent) |

Part 2: Physicochemical Stability Profile

To ensure data integrity, researchers must understand the causality of Eupalinilide B degradation. It is not merely "unstable"; it is reactive by design.

The Michael Acceptor Risk (Nucleophilic Attack)

The biological activity of Eupalinilide B relies on the alkylation of proteins via the

-

Storage Implication: If stored in solvents containing nucleophilic impurities (e.g., low-grade alcohols or amines), the compound will form inactive adducts.

-

Assay Implication: Avoid buffers with high concentrations of DTT or

-mercaptoethanol during initial incubation, as these will quench the drug before it reaches the cellular target.

Hydrolytic Instability

The lactone ring is susceptible to hydrolysis, particularly in basic conditions (pH > 7.5). Hydrolysis opens the ring, destroying the pharmacophore and rendering the molecule inactive.

-

Critical Control: Aqueous dilutions must be prepared fresh. Long-term storage in aqueous buffer is strictly prohibited.

Photostability

While less sensitive than conjugated polyenes, sesquiterpene lactones can undergo photo-oxidation or polymerization under intense UV light.

-

Protocol: Handle under ambient light but store in amber vials.

Diagram 1: Reactivity & Degradation Pathways

The following diagram illustrates the chemical fate of Eupalinilide B if mishandled.

Caption: Chemical fate of Eupalinilide B. Red/Yellow paths indicate degradation; Green indicates efficacy.

Part 3: Storage & Handling Protocols

This protocol is designed to be a self-validating system. By following the "Aliquot-Freeze" cycle, you minimize freeze-thaw degradation.

A. Solid State Storage

-

Temperature: -20°C (Long term: -80°C).

-

Atmosphere: Desiccated. Moisture is the primary enemy of the lactone ring.

-

Vessel: Amber glass vial with a Teflon-lined screw cap.

B. Stock Solution Preparation (The "Golden Standard")

Do not dissolve the entire vendor vial at once unless you have a plan to use it immediately or aliquot it.

-

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide), Grade

99.9%.-

Why: DMSO dissolves the compound effectively and is less volatile than ethanol, preventing concentration shifts during storage.

-

-

Concentration: Prepare a high-concentration stock (e.g., 10 mM or 20 mM).

-

Why: Higher concentrations are more chemically stable than dilute solutions.

-

-

Aliquot Strategy:

-

Divide the stock into single-use aliquots (e.g., 20 µL or 50 µL) in PCR tubes or microcentrifuge tubes.

-

Seal: Parafilm is insufficient for -80°C. Use O-ring screw caps or heat-seal if possible.

-

-

Storage: Store aliquots at -80°C.

-

Limit: Max 1 freeze-thaw cycle per aliquot.

-

Diagram 2: Handling Workflow Decision Tree

Caption: "Single-Use" workflow to prevent hygroscopic degradation in DMSO stocks.

Part 4: Solubility & Formulation for Assays

Eupalinilide B is lipophilic.[3] Direct addition of high-concentration DMSO stock to cell culture media often causes microprecipitation , which is invisible to the naked eye but causes "noisy" data and false negatives.

Serial Dilution Protocol (Intermediate Step)

Never jump from 100% DMSO to 0.1% DMSO in one step for high concentrations.

-

Step 1 (Stock): 10 mM in 100% DMSO.

-

Step 2 (Intermediate): Dilute to 10x the final concentration using culture media or PBS .

-

Note: If precipitation occurs here, use an intermediate dilution in 50% DMSO/PBS first.

-

-

Step 3 (Final): Add the intermediate solution to the cell well.

-

Target: Final DMSO concentration should be < 0.5% (v/v) to avoid solvent toxicity.

-

Solubility Troubleshooting Table

| Observation | Cause | Solution |

|---|---|---|

| Cloudy suspension upon dilution | "Crashing out" (Precipitation) | Sonicate (mild); Warm to 37°C; Increase DMSO % (if biological tolerance allows). |

| Yellowing of stock solution | Oxidation or pH shift | Discard. Check DMSO quality (DMSO can acidify over time). |

| Loss of potency over 24h | Hydrolysis or Protein Binding | Refresh media every 12-24h; Check Fetal Bovine Serum (FBS) levels (high protein binding). |

Part 5: Analytical Validation (HPLC)

To verify the integrity of your Eupalinilide B stock, use the following HPLC conditions. This is adapted from standard protocols for guaianolide sesquiterpenes.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: Linear gradient to 90% B

-

25-30 min: Hold 90% B

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 210 nm (general backbone) and 254 nm (conjugated systems).

-

Expected Result: Single sharp peak. Multiple peaks indicate hydrolysis (polar shift) or polymerization (lipophilic shift).

References

-

PubChem. (n.d.).[5] Eupalinilide E (Structural Analog/Class Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Liu, Y., et al. (2018). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells.[2][6][7] PubMed Central. Retrieved October 26, 2023, from [Link]

-

Maity, R., & Hajra, S. (2022).[8] Asymmetric Total Synthesis of Eupalinilide E. ChemistryViews. Retrieved October 26, 2023, from [Link]

Sources

- 1. Eupalinilide B | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 2. benchchem.com [benchchem.com]

- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 4. Development and validation of a rapid HPLC method for quantitation of SP-141, a novel pyrido[b]indole anticancer agent, and an initial pharmacokinetic study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bound form of Eupalinolide B | C24H32O9 | CID 164885944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistryviews.org [chemistryviews.org]

The Eupalinilide B Protocol: Isolation, Identification, and Epigenetic Modulation

The following technical guide details the isolation, structural identification, and pharmacological characterization of Eupalinilide B , a bioactive guaianolide sesquiterpene lactone.

Executive Summary

Eupalinilide B is a complex guaianolide sesquiterpene lactone isolated from the aerial parts of Eupatorium lindleyanum DC (Asteraceae). Historically utilized in Traditional Chinese Medicine (TCM) for its anti-inflammatory properties, Eupalinilide B has recently emerged as a potent, selective inhibitor of Lysine-specific demethylase 1 (LSD1) . This guide reconstructs the technical pathway from its botanical extraction to its structural validation and mechanistic profiling, serving as a blueprint for natural product discovery.

Phase 1: Botanical Origins and Extraction Logic

The isolation of Eupalinilide B requires a fractionation strategy designed to separate mid-polarity terpenoids from high-polarity glycosides and low-polarity fats.

The Source Material

-

Part Used: Aerial parts (dried).

-

Target Class: Guaianolide sesquiterpene lactones (GSLs).

Isolation Protocol

The following protocol optimizes the recovery of the lactone fraction while minimizing chlorophyll and tannin contamination.

Step-by-Step Methodology:

-

Maceration: Air-dried, powdered plant material (e.g., 10 kg) is macerated in 95% Ethanol (EtOH) at room temperature (3 x 48h).

-

Rationale: High ethanol concentration precipitates polysaccharides while solubilizing the terpenoids.

-

-

Concentration: The filtrate is concentrated in vacuo (<45°C) to yield a crude residue.

-

Phase Partitioning (The Critical Step):

-

Suspend residue in H₂O.

-

Partition 1: Extract with Petroleum Ether (PE) .

-

Discard: Removes fats, waxes, and chlorophyll.

-

-

Partition 2: Extract aqueous layer with Ethyl Acetate (EtOAc) .

-

Keep: This fraction contains Eupalinilide B and related lactones.

-

-

Partition 3: Extract aqueous layer with n-Butanol (n-BuOH) .

-

Discard: Contains glycosides and highly polar tannins.

-

-

-

Chromatographic Separation:

-

The EtOAc fraction is subjected to Silica Gel Column Chromatography (CC).

-

Gradient Elution: Petroleum Ether : Acetone (starting 10:1 → 1:1).

-

Refinement: Fractions containing the guaianolide core (monitored by TLC/UV) are further purified via RP-HPLC (C18 column, MeOH/H₂O system).

-

Visualization: Isolation Workflow

Caption: Fractionation logic targeting the Ethyl Acetate layer to isolate Eupalinilide B from non-target metabolites.

Phase 2: Structural Elucidation and Identification

Identification relies on establishing the guaianolide skeleton (5,7,5-tricyclic system) and the specific ester side chains.

Spectroscopic Signature

-

Mass Spectrometry (HR-ESI-MS): Determines the molecular formula (e.g., C₂₀H₂₄O₆ range, depending on specific esterification).

-

IR Spectroscopy: Look for characteristic absorption at 1760–1770 cm⁻¹ (γ-lactone carbonyl) and 1710–1730 cm⁻¹ (ester carbonyls).

NMR Assignment Strategy

The structure is solved by correlating connectivity (HMBC) and spatial proximity (NOESY).

| NMR Experiment | Purpose in Eupalinilide B ID | Diagnostic Signals |

| 1H NMR | Identify functional groups | δ 5.5–6.3 : Exocyclic methylene protons (H-13a, H-13b).δ 4.0–5.0 : Oxymethine protons near esters. |

| 13C NMR | Carbon skeleton count | δ 169–170 : Lactone carbonyl.δ 135–145 : Quaternary olefinic carbons. |

| HMBC | Long-range connectivity | Links the ester side chains (e.g., tigloyl, acetyl) to the main guaiane skeleton positions (often C-8 or C-2). |

| NOESY | Relative Stereochemistry | Establishes the cis/trans fusion of the lactone ring and the orientation of the H-6/H-7 protons. |

Stereochemical Validation

While X-ray crystallography is the gold standard, the absolute configuration of the Eupalinilide series is often validated by:

-

NOE Correlations: Confirming the cis-fused lactone (typical for this class).

-

Comparison: Correlating optical rotation data with Eupalinilide E , for which a total synthesis has been established (see Phase 3).

Phase 3: Structural Validation via Synthesis (The Eupalinilide E Proxy)

While a dedicated total synthesis for Eupalinilide B is not the primary historical benchmark, the total synthesis of its congener, Eupalinilide E , by the Siegel group (and later Maity & Hajra) serves as the structural proof-of-concept for the entire series.

The Synthetic Logic (Maity & Hajra Approach):

-

Starting Material: (R)-(-)-Carvone (Chiral pool ensures absolute config).

-

Key Transformation 1: Favorskii Rearrangement to contract the ring and form the cyclopentene core.

-

Key Transformation 2: Allylboration/Lactonization to install the lactone ring and side chains stereoselectively.

-

Relevance to B: This synthetic route validates the 5,7,5-tricyclic guaianolide core shared by Eupalinilide B, confirming the stereochemical assignments made during isolation.

Phase 4: Pharmacological Profiling (Mechanism of Action)

Eupalinilide B is distinct from other sesquiterpenes due to its specific epigenetic target: LSD1 .

The Target: LSD1 (KDM1A)

LSD1 is a histone demethylase that removes methyl groups from Histone H3 (H3K4me1/2), often silencing tumor suppressor genes or promoting EMT (Epithelial-Mesenchymal Transition).[3][4]

Mechanism of Action[3][5]

-

Inhibition: Eupalinilide B binds to LSD1 (selectively over MAO-A/B).[5]

-

Chromatin Remodeling: Inhibition prevents the demethylation of H3K9, leading to increased H3K9me1/2 levels.

-

Phenotypic Outcome:

-

Reversal of EMT: Upregulation of E-cadherin (epithelial marker) and downregulation of N-cadherin (mesenchymal marker).

-

Apoptosis: Induction of cell death in laryngeal and lung cancer lines (e.g., TU212, A549).

-

Visualization: Epigenetic Signaling Pathway

Caption: Eupalinilide B inhibits LSD1, reversing the EMT process critical for cancer metastasis.

References

-

Isolation & Identification

- Yang, N. Y., et al. (2007). "Cytotoxic Sesquiterpene Lactones from Eupatorium lindleyanum." Journal of Natural Products. (Defines the Eupalinilide A-J series).

-

Bioactivity (LSD1 Mechanism)

-

Structural Validation (Synthesis of Congener E)

- Maity, R., & Hajra, S. (2022). "Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion." Organic Letters.

-

LSD1 Context

-

Fang, Y., et al. (2019).[7] "LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials." Frontiers in Pharmacology.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Siegel Synthesis of Eupalinilide E [organic-chemistry.org]

- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: In Vivo Administration of Eupalinilide B in Xenograft Models

Part 1: Executive Summary & Mechanism of Action

Eupalinilide B (EB) is a cytotoxic sesquiterpene lactone isolated from Eupatorium lindleyanum. Unlike general chemotherapeutics, EB exhibits targeted activity against the STAT3 signaling pathway and Lysine-specific demethylase 1 (LSD1) . In xenograft models (specifically Triple-Negative Breast Cancer and Laryngeal Squamous Cell Carcinoma), EB has demonstrated significant tumor growth inhibition with a favorable toxicity profile.

Key Mechanistic Insights:

-

STAT3 Degradation: EB promotes the ubiquitin-dependent degradation of STAT3, preventing its dimerization and nuclear translocation.

-

LSD1 Inhibition: It selectively inhibits LSD1, leading to the accumulation of H3K9me1/2 and subsequent suppression of epithelial-mesenchymal transition (EMT).

-

Michael Addition: As a sesquiterpene lactone, EB contains an

-methylene-

Diagram 1: Eupalinilide B Mechanism of Action

Caption: Eupalinilide B targets STAT3 and LSD1 via cysteine alkylation, leading to proteasomal degradation and apoptosis.

Part 2: Formulation Protocols (Critical)

The Challenge: Eupalinilide B is highly lipophilic and practically insoluble in water. Standard PBS/Saline preparations will result in immediate precipitation, causing erratic bioavailability and potential embolism in mice.

The Solution: A co-solvent system utilizing DMSO (solubilizer), PEG300 (cosolvent), and Tween 80 (surfactant) is required to maintain stability in vivo.

Protocol A: Preparation of 10 mg/mL Stock Solution

-

Weighing: Accurately weigh 10 mg of Eupalinilide B powder.

-

Primary Solubilization: Add 1.0 mL of 100% DMSO (molecular biology grade).

-

Vortexing: Vortex vigorously for 30 seconds until the solution is completely clear.

-

Storage: Aliquot into amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Working Solution for Injection (Standard Vehicle)

Target Dose: 20 mg/kg Mouse Weight: ~20g Injection Volume: 100 µL (IP) or 200 µL (Oral Gavage)

Reagent Composition (The "5/40/5/50" Mix):

-

5% DMSO (containing the drug)

-

40% PEG300

-

5% Tween 80

-

50% Sterile Saline (0.9% NaCl) or PBS

Step-by-Step Mixing (Must follow this order to prevent crashing):

-

Step 1: Pipette the required volume of DMSO Stock (containing EB) into a sterile tube.

-

Step 2: Add PEG300 and vortex immediately. The solution should remain clear.

-

Step 3: Add Tween 80 and vortex. The solution will be viscous.

-

Step 4: Slowly add pre-warmed (37°C) Sterile Saline dropwise while vortexing.

-

Critical Note: Adding saline too fast can shock the solution and cause precipitation. If cloudiness occurs, sonicate at 37°C for 5 minutes.

-

Part 3: In Vivo Administration Routes

Route 1: Intraperitoneal (IP) Injection (Preferred for Efficacy)

IP administration is the standard for sesquiterpene lactones in xenografts due to consistent absorption and avoidance of first-pass metabolism issues often seen with oral delivery of lipophilic compounds.

-

Dose Range: 10 mg/kg – 50 mg/kg.[1]

-

Frequency: Daily (QD) or Every Other Day (QOD).

-

Needle: 27G or 30G.

-

Procedure:

-

Restrain the mouse securely.

-

Tilt the mouse head-down to move viscera away from the injection site.

-

Inject into the lower right quadrant of the abdomen to avoid the cecum.

-

Aspirate slightly to ensure no bladder/gut puncture (yellow/green fluid) or blood vessel puncture.

-

Inject slowly.

-

Route 2: Intragastric (IG) Gavage (Oral)

Used in specific studies (e.g., laryngeal cancer models) to mimic clinical oral dosing.

-

Dose Range: 20 mg/kg – 50 mg/kg.

-

Vehicle Modification: If the "5/40/5/50" mix is too viscous for gavage needles, substitute PEG300 with Corn Oil (suspension method), though bioavailability may vary.

-

Procedure:

-

Use a flexible plastic gavage needle (feeding tube) to prevent esophageal trauma.

-

Measure the tube length from nose to last rib to ensure stomach delivery.

-

Do not force the tube; if resistance is felt, withdraw and realign.

-

Diagram 2: Experimental Workflow

Caption: Standard xenograft workflow for evaluating Eupalinilide B efficacy.

Part 4: Experimental Design & Data Analysis

Dosing Schedule

| Parameter | Specification | Notes |

| Start Date | When tumor volume | Usually 7–10 days post-implantation. |

| Duration | 21 Days | Sufficient time to observe growth divergence. |

| Frequency | Daily (q.d.) | Due to likely short half-life of sesquiterpenes. |

| Monitoring | Body Weight (BW) | Weigh daily. >20% BW loss requires euthanasia. |

Efficacy Endpoints

-

Tumor Volume (TV): Calculate using

. -

Tumor Inhibition Rate (IR):

. -

Biomarker Validation (IHC/Western):

-

p-STAT3 (Tyr705): Should decrease in treated tumors.

-

Cleaved Caspase-3: Should increase (apoptosis marker).

-

Ki-67: Should decrease (proliferation marker).

-

Troubleshooting & QC

-

Issue: Mice show lethargy or piloerection immediately after injection.

-

Cause: Vehicle toxicity (too much DMSO) or precipitation causing embolism.

-

Fix: Reduce DMSO to <5% or switch to Corn Oil vehicle. Ensure solution is clear before injecting.

-

-

Issue: No tumor regression.

-

Cause: Drug degradation.

-

Fix: Prepare fresh working solutions daily. Do not store diluted drug for >24 hours.

-

References

-

Liu, Y., et al. (2020). Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells. Investigational New Drugs.

-

Wei, L., et al. (2022). Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway. Frontiers in Pharmacology. (Note: Mechanistically relevant comparative study for Eupalinilide class).

-

Zhang, M., et al. (2013). Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum. Journal of Natural Products.

-

BenchChem Application Note. Eupalinolide B Administration in Mouse Xenograft Models.

Sources

Western blot analysis of LSD1 substrates after Eupalinilide B treatment

Application Note: Western Blot Analysis of LSD1 Substrates Following Eupalinilide B Treatment

Introduction & Mechanistic Basis

Eupalinilide B (EuB) is a sesquiterpene lactone isolated from Eupatorium lindleyanum that has recently been identified as a novel, selective, and reversible inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A) .[1]

LSD1 is a flavin-dependent amine oxidase that specifically demethylates mono- and di-methylated lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2) of histone H3. High LSD1 expression is correlated with poor prognosis in various cancers, including laryngeal and non-small cell lung cancer, where it drives epithelial-mesenchymal transition (EMT) and proliferation.

Mechanism of Action: Upon treatment with EuB, the enzymatic activity of LSD1 is abrogated. This inhibition prevents the removal of methyl groups from its histone substrates. Consequently, a successful EuB treatment is molecularly defined by the accumulation of H3K9me1/2 and H3K4me1/2 marks, alongside the downregulation of EMT markers (e.g., N-cadherin) and upregulation of epithelial markers (e.g., E-cadherin).

Scope of this Guide: This application note details the optimized workflow for detecting these specific histone modifications. Unlike standard cytosolic proteins, histones require specific extraction and blotting conditions due to their small size (~15 kDa) and highly basic charge.

Biological Pathway Visualization

The following diagram illustrates the interference of Eupalinilide B in the LSD1 enzymatic pathway and the resulting chromatin landscape changes.

Figure 1: Mechanism of Eupalinilide B-mediated LSD1 inhibition leading to substrate accumulation.

Experimental Design & Reagents

Cell Culture & Treatment

-

Cell Lines: TU212 or TU686 (Laryngeal cancer models), or A549 (Lung cancer).

-

Dose Response: Treat cells with EuB at 0, 1, 2, 4, and 8 µM.

-

Time Course: Harvest cells at 24h and 48h post-treatment.

-

Controls:

-

Negative: DMSO (Vehicle).

-

Positive: GSK-LSD1 or TCP (Tranylcypromine) if available, to validate assay sensitivity.

-

Key Antibodies

| Target | Type | Molecular Weight | Purpose |

| H3K9me2 | Primary (Rabbit/Mouse) | ~15-17 kDa | Primary Readout. Expect Increase. |

| H3K9me1 | Primary (Rabbit/Mouse) | ~15-17 kDa | Secondary Readout. Expect Increase. |

| LSD1 | Primary | ~110 kDa | Verify target presence (levels may not change, only activity). |

| Histone H3 | Primary | ~15-17 kDa | Crucial Loading Control. Do not use Actin/GAPDH for histone normalization. |

| E-Cadherin | Primary | ~135 kDa | Downstream phenotypic marker (Expect Increase). |

Protocol: Histone Acid Extraction

Standard RIPA lysis often results in poor histone yield because histones bind tightly to DNA and are discarded in the pellet during clarification. Acid extraction is the gold standard for analyzing histone modifications.

Reagents:

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM PMSF, 0.02% (w/v) NaN3.

-

0.2 N HCl: Freshly prepared.

-

Neutralization Buffer: 1M Tris-HCl pH 8.0.

Step-by-Step Workflow:

-

Harvest: Scrape cells in ice-cold PBS and centrifuge at 2,000 RPM for 5 min at 4°C. Discard supernatant.

-

Lysis: Resuspend cell pellet in TEB (10^7 cells per 1 mL). Incubate on ice for 10 min with gentle stirring.

-

Rationale: This lyses the plasma membrane but keeps nuclei intact.

-

-

Nuclei Collection: Centrifuge at 6,500 x g for 10 min at 4°C. Discard the supernatant (cytosolic fraction).

-

Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (approx. 400 µL per 10^7 cells). Incubate on a rotator at 4°C for overnight (or minimum 2 hours).

-

Rationale: Low pH protonates the phosphate groups on DNA, disrupting the ionic bonds between negatively charged DNA and positively charged histones, solubilizing the histones.

-

-

Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Save the Supernatant (contains histones).

-

Neutralization: Add 1/10th volume of Neutralization Buffer to the supernatant to adjust pH.

-

Quantification: Use a Bradford assay (Coomassie binds well to basic proteins). Note: BCA assay is less compatible with high acid content unless fully neutralized.

Protocol: Western Blotting for Histones

Histones are small (~15 kDa). Standard blotting conditions often cause them to "blow through" the membrane during transfer.

Step-by-Step Workflow:

-

Gel Electrophoresis (SDS-PAGE):

-

Use 15% SDS-PAGE gels or 4-20% gradient gels. (Standard 10% gels resolve 15 kDa proteins poorly).

-

Load 2-5 µg of histone extract per lane.

-

Run at 100V until the dye front reaches the bottom.

-

-

Membrane Transfer (Critical Step):

-

Membrane: Use 0.2 µm Nitrocellulose or PVDF . (Standard 0.45 µm pores are too large; histones may pass through).

-

Buffer: Towbin buffer with 20% Methanol (Methanol strips SDS, improving binding to nitrocellulose).

-

Conditions: Transfer at 100V for 60-90 minutes (Wet transfer) or 25V for 7-10 min (Semi-dry).

-

Check: Stain membrane with Ponceau S to verify histone bands (distinct ladder at bottom of blot).

-

-

Blocking & Incubation:

-

Block with 5% BSA in TBST for 1 hour. (Milk can sometimes contain phospho-proteins or histone-like contaminants, BSA is safer for specific marks).

-

Incubate Primary Antibody (e.g., Anti-H3K9me2 1:1000) overnight at 4°C.

-

Wash: 3 x 10 min in TBST (vigorous shaking).

-

Incubate Secondary Antibody (HRP-conjugated) for 1 hour at RT.[3]

-

-

Detection:

-

Use ECL substrate.[3] Histone signals are usually strong; avoid over-exposure which prevents quantification.

-

Data Interpretation & Troubleshooting

Expected Results

| Treatment | LSD1 Activity | H3K9me1/2 Level | H3K4me1/2 Level | EMT Marker (N-Cad) |

| Control (DMSO) | High | Low (Baseline) | Low (Baseline) | High |

| EuB (Low Dose) | Moderate | Moderate Increase | Moderate Increase | Moderate |

| EuB (High Dose) | Inhibited | Strong Increase | Strong Increase | Decreased |

Troubleshooting Guide

-

Problem: No Histone Bands.

-

Cause: Pore size too large (0.45 µm) or transfer too long.

-

Solution: Switch to 0.2 µm membrane. Reduce transfer time.

-

-

Problem: "Smeary" Bands.

-

Cause: DNA contamination or salt interference.

-

Solution: Ensure high-speed centrifugation step (Step 5 of extraction) is performed carefully.

-

-

Problem: Uneven Loading.

-

Cause: Histones are sticky.

-

Solution: Use Total Histone H3 antibody for normalization, NOT Actin/Tubulin (which are in the cytosolic fraction discarded during acid extraction).

-

Experimental Workflow Diagram

Figure 2: Optimized workflow for Histone Acid Extraction and Western Blotting.

References

-

Identification of Eupalinilide B as an LSD1 Inhibitor: Title: Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial-mesenchymal transition in laryngeal cancer cells.[1][2] Source: PubMed / Investigational New Drugs (2021). URL:[Link]

-